molecular formula C13H15N3 B8775526 3-(Piperazin-1-yl)quinoline

3-(Piperazin-1-yl)quinoline

Cat. No.: B8775526
M. Wt: 213.28 g/mol
InChI Key: JUKFOUZZIYONGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Piperazin-1-yl)quinoline is a heterocyclic compound that features a quinoline ring system substituted with a piperazine moiety at the 3-position. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The quinoline ring is a well-known pharmacophore, and the addition of a piperazine group enhances its pharmacological properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(Piperazin-1-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert quinoline derivatives into tetrahydroquinolines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions often involve solvents like DCM, methanol, and ethanol, with temperatures ranging from room temperature to reflux conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinolines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of quinoline derivatives .

Scientific Research Applications

3-(Piperazin-1-yl)quinoline has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

Uniqueness

3-(Piperazin-1-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacological properties. Its ability to act as a multi-target ligand, particularly in the context of antibacterial and anti-Alzheimer’s applications, sets it apart from other quinoline derivatives .

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

3-piperazin-1-ylquinoline

InChI

InChI=1S/C13H15N3/c1-2-4-13-11(3-1)9-12(10-15-13)16-7-5-14-6-8-16/h1-4,9-10,14H,5-8H2

InChI Key

JUKFOUZZIYONGL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC3=CC=CC=C3N=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

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CC(C)(C)OC(=O)N1CCN(c2cnc3ccccc3c2)CC1
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